molecular formula C21H32N4O3 B2830292 N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 921923-96-8

N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2830292
CAS No.: 921923-96-8
M. Wt: 388.512
InChI Key: WQPHTISKHVRMMX-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure integrates a 1,2,3,4-tetrahydroquinoline core substituted with a methyl group, a pyrrolidine ring, and a methoxyethyl-ethanediamide side chain.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-24-10-5-6-16-14-17(7-8-18(16)24)19(25-11-3-4-12-25)15-23-21(27)20(26)22-9-13-28-2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPHTISKHVRMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the tetrahydroquinoline and pyrrolidine derivatives, followed by their coupling through an oxalamide linkage. Common reagents and conditions might include:

    Reagents: Methoxyethylamine, 1-methyl-1,2,3,4-tetrahydroquinoline, pyrrolidine, oxalyl chloride.

    Conditions: Solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxyethyl group or the tetrahydroquinoline ring.

    Reduction: Reduction of the oxalamide linkage under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These might include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including:

  • Tetrahydroquinoline Derivatives: The 1-methyl-1,2,3,4-tetrahydroquinoline moiety is prevalent in kinase inhibitors and antimicrobial agents. For example, substituted tetrahydroquinolines have demonstrated activity against bacterial efflux pumps due to their planar aromatic systems and basic nitrogen atoms .
  • Pyrrolidine-Containing Compounds : Pyrrolidine rings enhance membrane permeability and binding to G-protein-coupled receptors (GPCRs). Compounds like the antipsychotic risperidone utilize pyrrolidine for conformational rigidity .
  • Ethanediamide Derivatives : Ethanediamide (oxamide) linkages are rare but analogous to urea or amide-based scaffolds in protease inhibitors. For instance, N-substituted acetamide derivatives (e.g., 4a in ) exhibit antiviral and anticancer properties via hydrogen-bonding interactions .

Bioactivity and Target Profiling

For instance:

  • Tetrahydroquinoline-pyrrolidine hybrids: Such compounds often target neurotransmitter transporters (e.g., serotonin reuptake inhibitors) due to their dual affinity for hydrophobic and polar binding pockets .
  • Methoxyethyl-ethanediamide analogs: These may mimic endogenous ligands like glutamate or adenosine, modulating ion channels or kinases. A study in showed that ethanediamide derivatives with methoxy groups inhibit cytochrome P450 enzymes .

Data Tables

Table 1: Structural and Functional Comparison with Analogues

Compound Class Key Features Bioactivity (Reference)
Tetrahydroquinoline derivatives Aromatic core, basic nitrogen Antibacterial, kinase inhibition
Pyrrolidine-containing compounds Conformational rigidity, GPCR binding Antipsychotic, antiviral
Ethanedia mide derivatives Hydrogen-bonding capacity Protease inhibition, anticancer

Table 2: Hypothetical Pharmacokinetic Properties*

Property Predicted Value (vs. Analogs) Rationale
LogP ~2.5–3.5 Methoxyethyl and pyrrolidine enhance hydrophilicity
Plasma Protein Binding >90% High aromaticity and amide bonds
Metabolic Stability Moderate (CYP3A4 susceptibility) Methoxy group may slow oxidation

*Based on QSAR modeling of analogs in and .

Biological Activity

N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic compound designed for potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the central nervous system and possibly in oncology.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties. Specifically, compounds containing tetrahydroquinoline and pyrrolidine moieties have been noted for their antidepressant , antipsychotic , and anti-inflammatory activities. The biological activity of this compound may stem from its ability to modulate neurotransmitter systems, particularly involving serotonin and dopamine receptors.

The proposed mechanisms through which this compound exerts its effects include:

  • Cholinesterase Inhibition : Similar compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and cognitive function.
  • Receptor Modulation : The tetrahydroquinoline structure may allow for binding to various receptors involved in mood regulation and neuroprotection.

Study 1: Cholinesterase Inhibition

A study on related compounds demonstrated that certain derivatives exhibited IC50 values of 46.42 µM against BChE, indicating potent inhibition comparable to established drugs like physostigmine. This suggests potential applications in treating Alzheimer's disease or other cognitive disorders .

Study 2: Antimicrobial Activity

Some derivatives of similar structures have been evaluated for antimicrobial properties against a range of pathogens. For instance, compounds demonstrated moderate to significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics .

Study 3: Neuropharmacological Effects

In animal models, compounds structurally related to this compound have shown promise in reducing symptoms of anxiety and depression. Behavioral assays indicated improvements in locomotor activity and reduced anxiety-like behaviors .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
AChE InhibitionPhysostigmine157.31
BChE InhibitionCompound X46.42
AntimicrobialVariousModerate
NeuropharmacologicalCompound YNot specified

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